2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid
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Overview
Description
2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a phenyl group, and an amino acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid typically involves multiple steps. One common method starts with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This is followed by the coupling of the protected amino acid with a phenylalanine derivative. The final step involves the deprotection of the Boc group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic or basic conditions are employed to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl group can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The Boc group provides stability and protects the amino group during reactions, while the phenyl group enhances the compound’s binding affinity to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methylpropan-2-yl)oxycarbonylamino]octanedioic acid
- 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- 2-(tert-butoxycarbonylamino)acetic acid
Uniqueness
2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid is unique due to its combination of a Boc protecting group, a phenyl group, and an amino acid derivative. This structure provides a balance of stability, reactivity, and binding affinity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(22)18-12(14(21)17-10-13(19)20)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRWXIQFTMLYFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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